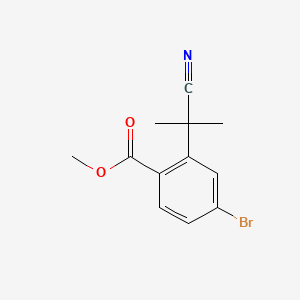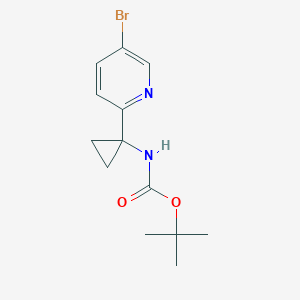![molecular formula C13H14ClN B13484014 1H,2H,3H,4H-benzo[h]quinoline hydrochloride](/img/structure/B13484014.png)
1H,2H,3H,4H-benzo[h]quinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,2H,3H,4H-benzo[h]quinoline hydrochloride is a heterocyclic aromatic compound with significant importance in various scientific fields This compound is known for its unique structure, which includes a fused benzene and quinoline ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H,4H-benzo[h]quinoline hydrochloride typically involves cycloisomerization reactions. One common method includes the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines, which can be catalyzed by transition metals such as platinum or by Brønsted acids . The reaction conditions often involve the use of trifluoromethanesulfonic acid for electrophilic activation, leading to almost quantitative cyclization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale cycloisomerization processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1H,2H,3H,4H-benzo[h]quinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, tetrahydroquinolines, and other functionalized derivatives, which are valuable in further chemical synthesis and applications.
Wissenschaftliche Forschungsanwendungen
1H,2H,3H,4H-benzo[h]quinoline hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H,2H,3H,4H-benzo[h]quinoline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific enzymes. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Benzo[h]quinoline: Shares a similar fused ring structure but lacks the hydrochloride group.
Isoquinoline: Another heterocyclic compound with a similar structure but different chemical properties.
Quinoline: A simpler structure with a single benzene ring fused to a pyridine ring.
Uniqueness: 1H,2H,3H,4H-benzo[h]quinoline hydrochloride is unique due to its specific fused ring system and the presence of the hydrochloride group, which can influence its solubility and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C13H14ClN |
|---|---|
Molekulargewicht |
219.71 g/mol |
IUPAC-Name |
1,2,3,4-tetrahydrobenzo[h]quinoline;hydrochloride |
InChI |
InChI=1S/C13H13N.ClH/c1-2-6-12-10(4-1)7-8-11-5-3-9-14-13(11)12;/h1-2,4,6-8,14H,3,5,9H2;1H |
InChI-Schlüssel |
PLYAYIKADXDZCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C3=CC=CC=C3C=C2)NC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1,3-dien-1-yl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13483947.png)


![2-[(6-Amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline](/img/structure/B13483959.png)






![1-[3-Bromo-4-(3-fluorophenoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13484012.png)

